molecular formula C10H15NO2S B1590856 Methyl 2-amino-5-tert-butylthiophene-3-carboxylate CAS No. 216574-71-9

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate

Cat. No.: B1590856
CAS No.: 216574-71-9
M. Wt: 213.3 g/mol
InChI Key: FMRKIVIZYXHGAO-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate is an organic compound with the molecular formula C10H15NO2S It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a condensation reaction that forms aminothiophene derivatives . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could modulate biochemical pathways involving sulfur-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-carboxylate thiophene: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    Methyl 2-amino-5-methylthiophene-3-carboxylate: Has a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.

Uniqueness

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

IUPAC Name

methyl 2-amino-5-tert-butylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)7-5-6(8(11)14-7)9(12)13-4/h5H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRKIVIZYXHGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573888
Record name Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216574-71-9
Record name Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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